3-(5-(4-Bromophenyl)-2-furyl)-N-cyclohexylpropanamide
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Overview
Description
3-(5-(4-Bromophenyl)-2-furyl)-N-cyclohexylpropanamide is an organic compound that features a bromophenyl group, a furan ring, and a cyclohexylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Bromophenyl)-2-furyl)-N-cyclohexylpropanamide typically involves multi-step organic reactions. One common method includes the following steps:
Furan Formation: The formation of a furan ring via cyclization reactions.
Amide Formation: The coupling of the furan derivative with cyclohexylpropanamide using reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-Bromophenyl)-2-furyl)-N-cyclohexylpropanamide can undergo various chemical reactions, including:
Oxidation: Conversion of the furan ring to a more oxidized state using oxidizing agents like potassium permanganate.
Reduction: Reduction of the bromophenyl group to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the bromine atom using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(5-(4-Bromophenyl)-2-furyl)-N-cyclohexylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-(4-Bromophenyl)-2-furyl)-N-cyclohexylpropanamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the furan ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar bromophenyl and furan-like structures.
4-Bromophenylacetic acid: Another bromophenyl derivative with different functional groups.
4-Bromofentanyl: A bromophenyl compound with potent analgesic properties.
Uniqueness
3-(5-(4-Bromophenyl)-2-furyl)-N-cyclohexylpropanamide is unique due to its combination of a bromophenyl group, a furan ring, and a cyclohexylpropanamide moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
CAS No. |
853331-22-3 |
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Molecular Formula |
C19H22BrNO2 |
Molecular Weight |
376.3 g/mol |
IUPAC Name |
3-[5-(4-bromophenyl)furan-2-yl]-N-cyclohexylpropanamide |
InChI |
InChI=1S/C19H22BrNO2/c20-15-8-6-14(7-9-15)18-12-10-17(23-18)11-13-19(22)21-16-4-2-1-3-5-16/h6-10,12,16H,1-5,11,13H2,(H,21,22) |
InChI Key |
OCZVMZSMOZWIRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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